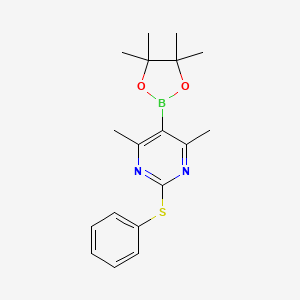

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronate ester-functionalized pyrimidine derivative characterized by:

- Methyl groups at positions 4 and 6 of the pyrimidine ring.

- A phenylthio group (-SPh) at position 2, introducing steric bulk and lipophilicity.

- A pinacol boronate ester at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is structurally tailored for applications in medicinal chemistry and materials science, where the boronate group facilitates carbon-carbon bond formation, while the phenylthio substituent may influence reactivity and pharmacokinetic properties.

Properties

Molecular Formula |

C18H23BN2O2S |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4,6-dimethyl-2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C18H23BN2O2S/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)24-14-10-8-7-9-11-14/h7-11H,1-6H3 |

InChI Key |

RYOXLDXCIDGKKJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)SC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine core and introduce the phenylthio and dioxaborolan groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, especially in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

- Reactivity in Cross-Coupling : Electron-withdrawing groups (e.g., -F in ) increase the electrophilicity of the boronate, accelerating Suzuki-Miyaura reactions. Conversely, bulky groups like -SPh (target compound) may require higher catalyst loading or elevated temperatures .

- Solubility : Methylthio (-SMe) and methoxy (-OMe) substituents improve aqueous solubility compared to phenylthio (-SPh) .

- Biological Activity: Amino (-NH2) and trifluoromethoxy (-OCF3, as in ) groups are common in drug design for target engagement and metabolic stability.

Variations in Boronate Position and Core Heterocycle

Key Observations:

Biological Activity

The compound 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 2304634-77-1) is a pyrimidine derivative notable for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H23BN2O2S

- Molecular Weight : 348.46 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with a phenylthio group and a boron-containing dioxaborolane moiety. The presence of these functional groups may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives possess significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Case Study: Breast Cancer Inhibition

In vitro studies demonstrated that 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity.

Antibacterial Testing Results

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

DPPH Scavenging Activity

- IC50 Value : 25 µg/mL (compared to ascorbic acid IC50 = 20 µg/mL)

The biological activity of 4,6-Dimethyl-2-(phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is hypothesized to involve multiple pathways:

- Apoptosis Induction : Activation of caspases leading to cell death.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in DNA replication and repair.

- Antioxidant Mechanisms : Scavenging reactive oxygen species (ROS) to mitigate cellular damage.

Q & A

Q. What are the primary applications of this compound in synthetic chemistry?

This boronate-containing pyrimidine derivative is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. The boronic ester moiety reacts with aryl/heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or NaHCO₃) to form carbon-carbon bonds. This is critical for synthesizing pharmaceuticals or functional materials .

Q. How is the compound’s structure confirmed after synthesis?

X-ray crystallography (using software like SHELXL or OLEX2) is the gold standard for unambiguous structural confirmation. Complementary techniques include ¹H/¹³C NMR (to verify substitution patterns and boronate integration) and mass spectrometry (for molecular weight validation) .

Q. What solvents and conditions are optimal for handling this compound?

The boronate ester is moisture-sensitive. Use anhydrous solvents (e.g., THF, dioxane) under inert atmosphere (N₂/Ar). Reactions typically occur at 80–100°C with catalyst systems like Pd(dppf)Cl₂. Purification often involves column chromatography (silica gel, hexane/acetone gradients) .

Q. How is purity assessed post-synthesis?

High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a flame ionization detector provides quantitative purity analysis. Titration (for boron content) and melting point determination are supplementary methods .

Advanced Research Questions

Q. How can competing protodeboronation be minimized during cross-coupling?

Protodeboronation is mitigated by:

Q. What strategies improve regioselectivity in reactions involving the pyrimidine core?

The electron-withdrawing phenylthio group at position 2 directs electrophilic substitution to the boronated position (C5). Computational studies (DFT) can model charge distribution to predict reactivity. Experimental verification via Hammett σ constants or kinetic isotope effects is recommended .

Q. How are side products from boronate decomposition characterized?

LC-MS/MS identifies common byproducts like boronic acids or oxidized derivatives. ¹¹B NMR (at 128 MHz) detects boron-containing intermediates. For crystalline byproducts, SC-XRD (single-crystal X-ray diffraction) resolves structural anomalies .

Q. What computational methods model the compound’s reactivity in C-H activation?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-H and C-B bonds, revealing thermodynamically favorable pathways. Software like Gaussian or ORCA simulates transition states for Suzuki-Miyaura mechanisms .

Q. How does the phenylthio group influence stability under acidic/basic conditions?

The thioether group is susceptible to oxidation (forming sulfoxides/sulfones) under strong oxidizers. Stability tests in pH-adjusted solutions (e.g., HCl/NaOH) with UV-Vis monitoring at 270–300 nm (π→π* transitions) assess degradation .

Q. What are the challenges in scaling up synthesis for multigram quantities?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.